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molecular formula C12H18O4 B8717008 Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, ethyl ester CAS No. 61771-81-1

Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, ethyl ester

Cat. No. B8717008
M. Wt: 226.27 g/mol
InChI Key: TUWNWOBCTCZFIA-UHFFFAOYSA-N
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Patent
US04529806

Procedure details

A mixture of 102.0 g of ethyl 2-oxocyclopentanecarboxylate, 300 ml of benzene, 67 ml of methyl vinyl ketone and 20 ml of triethylamine was allowed to stir magnetically at reflux for 2.5 hours. Concentration followed by Claisen distillation gave 128 g of product.
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[C:7]([O:9][CH2:10][CH3:11])=[O:8].C1C=CC=CC=1.[CH:18]([C:20]([CH3:22])=[O:21])=[CH2:19]>C(N(CC)CC)C>[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][C:3]1([CH2:19][CH2:18][C:20](=[O:21])[CH3:22])[C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
102 g
Type
reactant
Smiles
O=C1C(CCC1)C(=O)OCC
Name
Quantity
300 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
67 mL
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
to stir magnetically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
DISTILLATION
Type
DISTILLATION
Details
followed by Claisen distillation

Outcomes

Product
Name
Type
product
Smiles
O=C1C(CCC1)(C(=O)OCC)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 128 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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